molecular formula C9H10N2O2S B179269 2-cyano-N,N-dimethylbenzenesulfonamide CAS No. 168971-53-7

2-cyano-N,N-dimethylbenzenesulfonamide

Cat. No. B179269
M. Wt: 210.26 g/mol
InChI Key: HDKMCORZIWAQDA-UHFFFAOYSA-N
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Description

2-Cyano-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H10N2O2S and a molecular weight of 210.26 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 2-cyano-N,N-dimethylbenzenesulfonamide is 1S/C9H10N2O2S/c1-11(2)14(12,13)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Cyano-N,N-dimethylbenzenesulfonamide has a molecular weight of 210.26 . It should be stored at room temperature .

Scientific Research Applications

Synthesis of Benzonitriles and Pharmaceuticals 2-Cyano-N,N-dimethylbenzenesulfonamide is used in the synthesis of benzonitriles. Anbarasan et al. (2011) demonstrated its use as a cyanation reagent for aryl and heteroaryl bromides, resulting in good to excellent yields. This method has been applied to create pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

Heterocyclic Synthesis and Biological Activity Aal et al. (2007) used 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide for the synthesis of compounds with antimicrobial and antifungal properties (Aal, El-Maghraby, Hassan, & Bashandy, 2007).

Chemical Reactions and Transformations Watanabe et al. (1969) studied the transformation of N,N-dimethylbenzenesulfonamide with n-butyllithium, leading to various chemical reactions and producing compounds like carbinol, imine, amide, and acid (Watanabe, Schwarz, Hauser, Lewis, & Slocum, 1969).

Gas-Liquid Chromatography Applications Vandenheuvel and Gruber (1975) reported on the use of N-dimethylaminomethylene derivatives, derived from primary sulfonamides like 2-cyano-N,N-dimethylbenzenesulfonamide, for their properties in gas-liquid chromatography. These derivatives were used for the chromatographic determination of sulfonamides in biological studies (Vandenheuvel & Gruber, 1975).

Cyanation of Chelation Assisted C-H Bonds The compound has been employed in the cyanation of chelation-assisted C-H bonds. Chaitanya et al. (2013) used it for the synthesis of benzonitrile derivatives and in the formal synthesis of the isoquinoline alkaloid, menisporphine (Chaitanya, Yadagiri, & Anbarasan, 2013).

Electroanalytical Studies Santelices and Hawley (1977) explored the redox behavior of N,N-dimethylbenzenesulfonamide and related compounds using electroanalytical methods, providing insights into their electron-transfer processes (Santelices & Hawley, 1977).

Direct Cyanation of Aromatic C-H Bond Dong et al. (2015) used N-cyano-N-phenyl-p-methylbenzenesulfonamide for the cyanation of aromatic C-H bonds, leading to the synthesis of 2-(Alkylamino)benzonitriles (Dong, Wu, Liu, Liu, & Sun, 2015).

Deoxycyanamidation of Alcohols Ayres et al. (2017) developed a one-pot deoxycyanamidation of alcohols using 2-cyano-N,N-dimethylbenzenesulfonamide, offering a novel approach for the synthesis of tertiary cyanamides (Ayres, Ashford, Stöckl, Prudhomme, Ling, Platts, & Morrill, 2017).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-cyano-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-11(2)14(12,13)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKMCORZIWAQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351328
Record name 2-cyano-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N,N-dimethylbenzenesulfonamide

CAS RN

168971-53-7
Record name 2-cyano-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(Step 1) To a mixture of dimethylamine (49.6 ml, 2M tetrahydrofuran solution) and triethylamine (3.46 ml) was added a solution of 2-cyanobenzene-1-sulfonyl chloride (5.0 g) in tetrahydrofuran (20 ml) at room temperature. The mixture was stirred at the same temperature for 2 hr, and concentrated under reduced pressure. The residue was suspended in water, and filtered. The filtered solid was dissolved in dichloromethane, the solution was washed with water, and the organic layer was dried over sodium sulfate, and filtered. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:2) to give 2-cyano-N,N-dimethylbenzenesulfonamide (5.1 g).
Quantity
49.6 mL
Type
reactant
Reaction Step One
Quantity
3.46 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-cyanobenzensulfonylchloride (2.0 g, 10 mmol), dimethyl amine (1.18 g, 10 mmol, 40 wt % in water) and triethylamine (1.5 mL, 10 mmol) were stirred together at room temperature for 30 min. The resulting slurry was diluted with ethyl acetate and filtered. The filter cake was washed with ethyl acetate and the combined filterate was washed with water, dried (Na2SO4) and concentrated to give the title product as orange plates (1.78 g, 85% yield). 1HNMR (300 MHz, CDCl3) δ: 8.02 (1H, dd, J=8.05, 1.46 Hz), 7.87 (1H, dd, J=7.32, 1.47 Hz), 7.79–7.76 (2H, m), 2.86 (6H, s). LCMS calcd for C9H11N2O2S (M+H): 211.05; found: 211.09.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

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